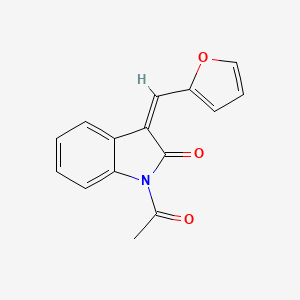
2-(Trifluoromethoxy)naphthalene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)naphthalene-7-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(Trifluormethoxy)naphthalin-7-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Trifluormethoxygruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu carboxylierten Derivaten führen, während die Substitution zu einer Vielzahl substituierter Naphthalinverbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
2-(Trifluormethoxy)naphthalin-7-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
5. Wirkmechanismus
Der Mechanismus, durch den 2-(Trifluormethoxy)naphthalin-7-carbonsäure seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Die Trifluormethoxygruppe kann die elektronischen Eigenschaften der Verbindung beeinflussen und ihre Reaktivität und Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren verstärken. Dies kann zu einer Modulation biochemischer Pfade und physiologischer Reaktionen führen .
Ähnliche Verbindungen:
- 2-(Trifluormethoxy)benzoesäure
- 2-(Trifluormethoxy)phenylessigsäure
- 2-(Trifluormethoxy)benzaldehyd
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen zeigt 2-(Trifluormethoxy)naphthalin-7-carbonsäure einzigartige Eigenschaften aufgrund der Naphthalinringstruktur, die ihre Stabilität und Reaktivität verbessern kann.
Wirkmechanismus
The mechanism by which 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)phenylacetic acid
- 2-(Trifluoromethoxy)benzaldehyde
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid exhibits unique properties due to the naphthalene ring structure, which can enhance its stability and reactivity.
Eigenschaften
Molekularformel |
C12H7F3O3 |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
7-(trifluoromethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-4-3-7-1-2-8(11(16)17)5-9(7)6-10/h1-6H,(H,16,17) |
InChI-Schlüssel |
FOWURFBUIURNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
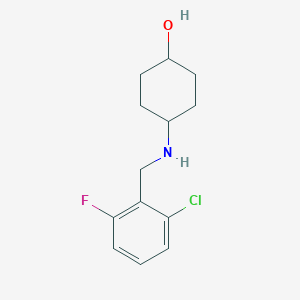
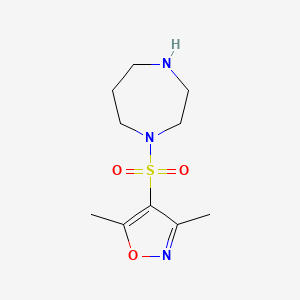
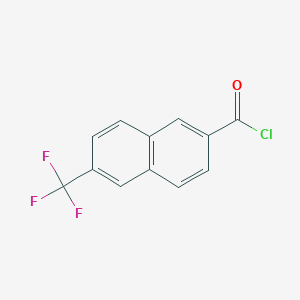

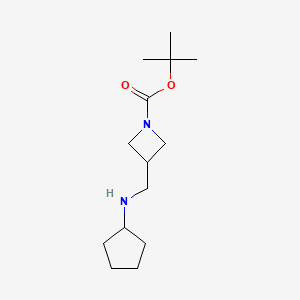

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
